21-hydroxy-C21-steroid

Beschreibung

Definition and Chemical Classification

21-Hydroxy-C21-steroids are a subclass of C21 steroids characterized by a hydroxyl group (-OH) at the 17α-position of their pregnane backbone. These compounds belong to the broader category of hydroxysteroids , which are lipids with a cyclopenta[a]phenanthrene skeleton modified by hydroxylation at specific carbon positions. The general molecular formula for unmodified 21-hydroxy-C21-steroids is $$ \text{C}{21}\text{H}{32}\text{O}_2 $$, though substitutions (e.g., acetate groups, ketones) alter this baseline.

Key Structural Features:

- Core structure : Pregnane skeleton (21 carbons) with four fused rings (A, B, C, D).

- Functional groups : Hydroxyl at C17α, often accompanied by additional hydroxyl/keto groups at C3, C11, C20, or C21.

- Subclasses : Includes glucocorticoids (e.g., cortisol derivatives), mineralocorticoids, and progestogens.

Table 1 : Representative 21-Hydroxy-C21-Steroids and Derivatives

Historical Perspective on Discovery and Research

The study of 21-hydroxy-C21-steroids emerged alongside mid-20th-century advances in steroid biochemistry:

- 1950s : Identification of 21-hydroxypregnenolone in newborn urine highlighted unique neonatal steroid metabolism pathways. Concurrently, microbial transformations (e.g., Rhizopus nigricans) enabled industrial production of 11α-hydroxyprogesterone, a key intermediate.

- 1980s : Cloning of the CYP21A2 gene revealed the molecular basis of 21-hydroxylase activity, linking mutations to congenital adrenal hyperplasia (CAH).

- 2010s : Crystallographic studies of human cytochrome P450 21A2 elucidated substrate binding mechanisms, explaining functional impacts of CAH-associated variants.

Significance in Endocrinology and Steroid Biochemistry

21-Hydroxy-C21-steroids are indispensable in adrenal steroidogenesis:

- Cortisol Synthesis : 21-Hydroxylation of 17α-hydroxyprogesterone by CYP21A2 yields 11-deoxycortisol, a cortisol precursor. Deficiencies here cause 21-hydroxylase deficiency (21OHD) , accounting for 95% of CAH cases.

- Mineralocorticoid Production : Progesterone 21-hydroxylation generates 11-deoxycorticosterone, a precursor to aldosterone.

- Diagnostic Biomarkers : Elevated 17α-hydroxyprogesterone (17OHP) and 21-deoxycortisol (21dF) in serum are hallmarks of 21OHD. Recent work proposes 16α-hydroxyprogesterone (16OHP) and 11β-hydroxyprogesterone (11OHP) as complementary biomarkers.

Nomenclature and Structural Terminology

Systematic naming of 21-hydroxy-C21-steroids follows IUPAC guidelines:

- Base name : Reflects the pregnane skeleton and functional groups.

- Stereochemical descriptors : α/β denote hydroxyl group orientations (e.g., 17α-OH).

- Derivatives : Acetates (e.g., cortisol 21-acetate) are named by appending substituents.

Structural Terminology Challenges :

- Pseudogene interference : The CYP21A1P pseudogene complicates genetic analyses of CYP21A2.

- Isoform confusion : Terms like "21-monooxygenase" and "P450C21" are historically used but deprecated in favor of CYP21A2 .

This foundational understanding underscores the biochemical and clinical relevance of 21-hydroxy-C21-steroids, bridging molecular structure to endocrine function. Subsequent sections will explore their synthetic pathways, regulatory roles, and analytical characterization.

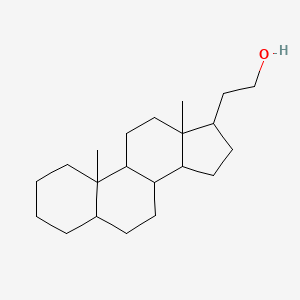

Eigenschaften

Molekularformel |

C21H36O |

|---|---|

Molekulargewicht |

304.5 g/mol |

IUPAC-Name |

2-(10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)ethanol |

InChI |

InChI=1S/C21H36O/c1-20-12-4-3-5-15(20)6-8-17-18-9-7-16(11-14-22)21(18,2)13-10-19(17)20/h15-19,22H,3-14H2,1-2H3 |

InChI-Schlüssel |

DBMUNIJZUYVPCQ-UHFFFAOYSA-N |

SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

Kanonische SMILES |

CC12CCCCC1CCC3C2CCC4(C3CCC4CCO)C |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Biochemical Pathways and Mechanisms

21-hydroxy-C21-steroids are primarily involved in adrenal steroidogenesis, where they serve as intermediates in the synthesis of glucocorticoids and mineralocorticoids. The enzyme cytochrome P450 21A2 catalyzes the 21-hydroxylation of progesterone and 17α-hydroxyprogesterone, which is critical for producing cortisol and aldosterone .

Key Mechanisms:

- Steroidogenesis: The conversion of progesterone to 11β-hydroxyprogesterone and subsequently to cortisol illustrates the importance of 21-hydroxy-C21-steroids in adrenal function.

- Regulatory Role: These steroids can influence receptor activity (androgen and progesterone receptors), impacting various physiological processes such as metabolism, immune response, and reproductive functions .

2.1. Hormonal Disorders

The deficiency of 21-hydroxylase leads to congenital adrenal hyperplasia (CAH), characterized by an accumulation of steroid precursors like 17α-hydroxyprogesterone and 21-deoxycortisol . Elevated levels of these compounds are indicative of the disorder and can be utilized as biomarkers for diagnosis.

Clinical Findings:

- In patients with 21-hydroxylase deficiency, significant elevations in 17α-hydroxyprogesterone (67-fold increase) and 21-deoxycortisol (35-fold increase) were observed compared to controls .

- Measurement of these steroids can assist in diagnosing different forms of CAH, providing a basis for therapeutic interventions.

2.2. Cancer Research

Emerging evidence suggests that C21-steroids may play roles in the development and progression of hormone-sensitive cancers such as prostate and breast cancer. The interaction of these steroids with androgen receptors has been studied to understand their potential as therapeutic targets.

Research Insights:

- Studies indicate that certain C11-oxy C21-steroids exhibit agonistic or antagonistic activity towards androgen receptors, which could influence cancer cell proliferation .

- The expression of steroid receptors in tissues affected by cancers highlights the need for further investigation into the therapeutic potential of targeting these pathways.

3.1. Hormonal Replacement Therapy

Given their role in adrenal function, 21-hydroxy-C21-steroids may be utilized in hormonal replacement therapy for conditions like adrenal insufficiency. Supplementing with cortisol or its precursors could help restore normal physiological functions.

3.2. Chemogenetic Studies

Recent studies have explored the use of Compound 21 (C21) as a chemogenetic tool to modulate neuronal activity selectively. This compound has shown promise in manipulating dopaminergic neuron activity through engineered receptors, indicating potential applications in neuropharmacology .

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Differences

Key C21 steroids implicated in 21OHD include:

17α-Hydroxyprogesterone (17OHP) Structure: Hydroxylation at C-17 and C-21 (normally). Role: Precursor for cortisol synthesis. Pathology: In 21OHD, 17OHP accumulates due to blocked C-21 hydroxylation. It is further metabolized by CYP11B1 to 21dF . Diagnostic Value: Elevated 67-fold in 21OHD patients compared to controls (Table 1) .

21-Deoxycortisol (21dF) Structure: Lacks hydroxylation at C-21 but has hydroxylation at C-11 and C-15. Formation: Generated via 11β-hydroxylation of 17OHP by CYP11B1 in 21OHD . Diagnostic Value: 35-fold elevation in 21OHD patients (Table 1). Its specificity is enhanced by chromatographic separation from isobaric steroids .

16α-Hydroxyprogesterone (16OHP) Structure: Hydroxylation at C-16 and C-21 (normally). Pathology: Elevated 28-fold in 21OHD, though its metabolic pathway remains less defined .

11β-Hydroxyprogesterone (11OHP) Structure: Hydroxylation at C-11 and C-21 (normally). Formation: Produced from progesterone via CYP11B1 in 21OHD. Diagnostic Value: Detected in 43% of 21OHD patients but absent in controls, suggesting high specificity .

Table 1. Serum Concentrations of C21 Steroids in 21OHD Patients vs. Controls

| Steroid | 21OHD Patients (ng/dL) | Controls (ng/dL) | Fold Increase | P-Value |

|---|---|---|---|---|

| Progesterone | 540 [251.5–1899] | 245 [137–358.5] | 2.2 | <0.01 |

| 17OHP | 7875 [830–20,202] | 118 [36–178] | 67 | <0.0001 |

| 16OHP | 111 [15.5–551.5] | 4 [0.5–7.5] | 28 | <0.0001 |

| 21dF | 1130 [322–6355] | 32 [22–68.5] | 35 | <0.0001 |

| 11OHP | 0 [0–49] | 0 [0–0] | - | <0.01 |

Enzymatic Pathways

- CYP21A2 Deficiency : Blocks C-21 hydroxylation, diverting substrates to alternative pathways. Progesterone and 17OHP are metabolized by CYP11B1 to 11OHP and 21dF, respectively .

- CYP11B1 vs. CYP21A2 : While CYP21A2 is specific to C-21 hydroxylation, CYP11B1 hydroxylates at C-11 and C-18, contributing to hybrid steroidogenesis in 21OHD .

Diagnostic Utility

- 21dF : Recommended for inclusion in newborn screening panels due to its robustness as a marker .

- 17OHP: Traditional marker but less specific due to fluctuations in non-21OHD conditions.

- 11OHP : Emerging biomarker with high specificity but lower sensitivity .

Genetic and Molecular Considerations

- Gene Conversions : Frequent recombination between CYP21A2 and its pseudogene (CYP21A1P) causes pathogenic mutations, impairing enzyme activity .

- Enzyme Stability : Structural variants in CYP21A2 (e.g., missense mutations) disrupt substrate binding and heme coordination, exacerbating steroid accumulation .

Q & A

Q. What are the challenges in synthesizing this compound analogs with high stereochemical purity?

- Methodological Answer : Optimize reaction conditions (solvent, catalyst) to minimize epimerization. For example, use chiral auxiliaries or enzymatic catalysis (e.g., immobilized CYP21A2) to control stereochemistry. Confirm configuration via X-ray crystallography or circular dichroism (CD) spectroscopy. Report yields, enantiomeric excess (ee), and purification steps (e.g., preparative HPLC) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.